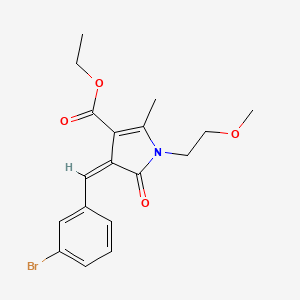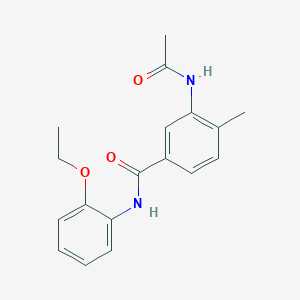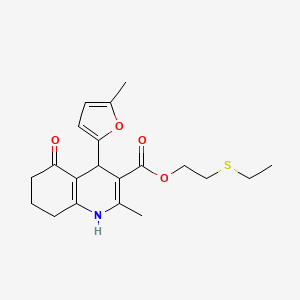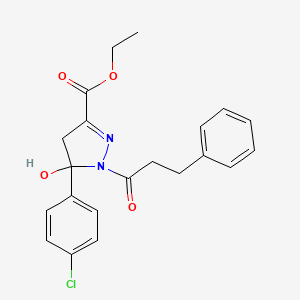![molecular formula C21H26FN5O B5128636 2-[4-(3-fluorobenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5128636.png)
2-[4-(3-fluorobenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to "2-[4-(3-fluorobenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine" involves multiple steps, including electrophilic fluorination, palladium-catalyzed displacement reactions, and reductive amination processes. For instance, Eskola et al. (2002) describe the synthesis of a compound via electrophilic fluorination of a trimethylstannyl precursor, showcasing the complexity of synthesizing fluorinated compounds (Eskola et al., 2002).
Molecular Structure Analysis
The molecular structure of related compounds reveals intricate details about their conformation and interactions. Özbey et al. (1998) determined the crystal and molecular structure of a related compound, highlighting the significance of structural analysis in understanding compound properties (Özbey et al., 1998).
Chemical Reactions and Properties
The reactivity and chemical properties of such compounds are influenced by their molecular structure. For example, the presence of fluorine atoms and piperazine rings can affect the compound's ability to participate in various chemical reactions, including N-alkylation and amide hydrolysis, as discussed by Fang-wei (2013) in the context of synthesizing dopamine receptor ligands (Yang Fang-wei, 2013).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the behavior of these compounds under different conditions. The detailed molecular and crystal structure analysis provides insights into their physical characteristics and potential applications.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, are essential for determining the potential applications of these compounds. Studies on related compounds, like the one by Nagy et al. (2011), offer valuable information on their mechanism of action and interactions with enzymes such as cytochrome P450 2D6 (Nagy et al., 2011).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3-fluorophenyl)-[4-(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN5O/c1-16-14-19(25-8-3-2-4-9-25)24-21(23-16)27-12-10-26(11-13-27)20(28)17-6-5-7-18(22)15-17/h5-7,14-15H,2-4,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVXMSONEOOIAAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)F)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[6-(4-methoxyphenoxy)hexyl]piperidine](/img/structure/B5128557.png)

![N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-3-isopropoxybenzamide](/img/structure/B5128573.png)

![5-[3-ethoxy-4-(1-naphthylmethoxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5128578.png)
![2-chlorobenzyl 2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoate](/img/structure/B5128595.png)
![5,10-bis(4-fluorophenyl)-2,7-bis(3-methylphenyl)tetrahydropyrrolo[3,4-c]pyrrolo[3',4':4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone](/img/structure/B5128597.png)
![N-(2-ethyl-2H-tetrazol-5-yl)-2-[6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5128603.png)

![methyl 4-cyano-5-({[(3-ethoxybenzoyl)amino]carbonothioyl}amino)-3-methyl-2-thiophenecarboxylate](/img/structure/B5128610.png)
![2-[(4-bromobenzyl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B5128614.png)
![5-(4-bromobenzoyl)-1,3-dimethyl-6-[2-(4-morpholinyl)vinyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B5128616.png)

